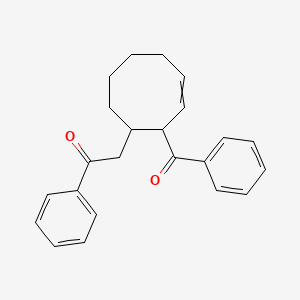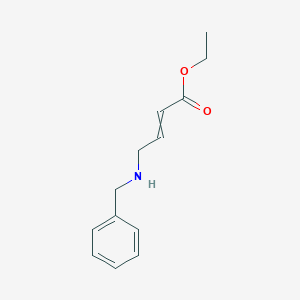
Ethyl 4-(benzylamino)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(benzylamino)but-2-enoate is an organic compound that belongs to the class of enaminones Enaminones are compounds containing both an enamine and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-(benzylamino)but-2-enoate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with benzylamine. The reaction typically involves the following steps:
Condensation Reaction: Ethyl acetoacetate reacts with benzylamine under basic conditions to form the enaminone intermediate.
Cyclization: The intermediate undergoes cyclization to form the final product.
The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(benzylamino)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enamine group to an amine.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted enaminones.
Aplicaciones Científicas De Investigación
Ethyl 4-(benzylamino)but-2-enoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-(benzylamino)but-2-enoate involves its interaction with specific molecular targets. The enamine group can participate in nucleophilic addition reactions, while the benzylamino group can interact with biological receptors. The exact pathways and targets depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Ethyl 4-(benzylamino)but-2-enoate can be compared with other enaminones and related compounds:
Ethyl acetoacetate: A precursor in the synthesis of this compound.
Benzylamine: Another precursor used in the synthesis.
Other Enaminones: Compounds with similar structures but different substituents, which may exhibit different reactivity and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Propiedades
Número CAS |
131489-60-6 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
ethyl 4-(benzylamino)but-2-enoate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)9-6-10-14-11-12-7-4-3-5-8-12/h3-9,14H,2,10-11H2,1H3 |
Clave InChI |
PLNDMCCIVDQBFD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CCNCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


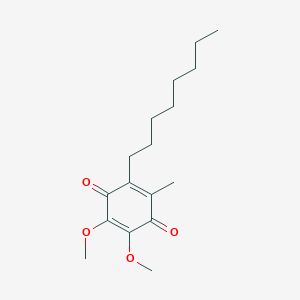
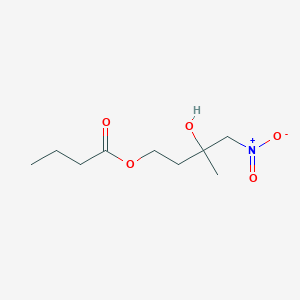

![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)
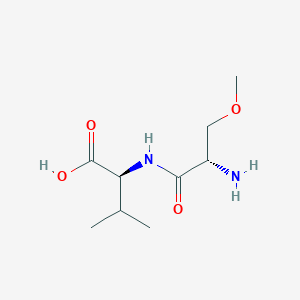
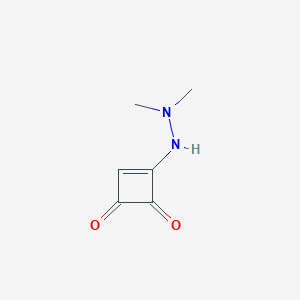
![2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene](/img/structure/B14271504.png)
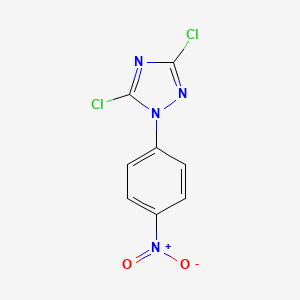
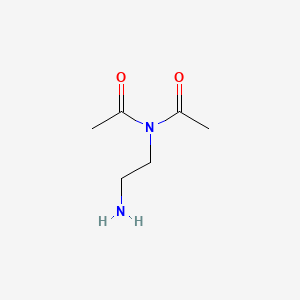
![Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane](/img/structure/B14271520.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
